2-(piperidin-4-yloxy)aniline
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Overview
Description
2-(piperidin-4-yloxy)aniline is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yloxy)aniline, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yloxy)aniline typically involves the reaction of 4-piperidinol with 2-chloroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-piperidinol is replaced by the aniline group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(piperidin-4-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-4-yloxy)phenol
- 2-(piperidin-4-yloxy)benzoic acid
- 2-(piperidin-4-yloxy)benzaldehyde
Uniqueness
2-(piperidin-4-yloxy)aniline is unique due to its specific structure, which combines the piperidine ring with an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-piperidin-4-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOZNFEGAFECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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